molecular formula C9H6ClN3O2 B8421435 6-Chloro-3-nitro-2-(1-pyrrolyl)pyridine

6-Chloro-3-nitro-2-(1-pyrrolyl)pyridine

Cat. No. B8421435
M. Wt: 223.61 g/mol
InChI Key: ORNLSPOQRDAIDV-UHFFFAOYSA-N
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Patent
US05599812

Procedure details

The reaction is carried out in the same way as in Stage B of Example 90 but starting from 15.40 g (0.0887 mol) of 6-chloro-3-nitro-2-aminopyridine and by using 12.9 g (0.0976 mol; 1.1 eq) of 2,5-dimethoxytetrahydrofuran, 14.64 g (0.0976 mol; 1.1 eq) of 4-chloropyridine hydrochloride and 300 cm3 of 1,4-dioxane. The solution is brought to reflux for 6 h. At the end of the reaction, the precipitate is taken up in ethyl ether.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
4-chloropyridine hydrochloride
Quantity
14.64 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1.Cl.ClC1C=CN=CC=1.O1CCOCC1>C(OCC)C>[Cl:1][C:2]1[N:7]=[C:6]([N:8]2[CH:14]=[CH:18][CH:17]=[CH:16]2)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)[N+](=O)[O-]
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
4-chloropyridine hydrochloride
Quantity
14.64 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
At the end of the reaction

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=N1)N1C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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